Cetyl tranexamate hydrochloride is a derivative of tranexamic acid, which is a well-known antifibrinolytic agent. This compound is synthesized by esterifying tranexamic acid with cetyl alcohol, resulting in a hydrophobic molecule that exhibits enhanced skin penetration and stability. Cetyl tranexamate hydrochloride has gained attention in dermatological formulations, particularly for its potential skin-lightening effects and ability to improve skin texture.
Cetyl tranexamate hydrochloride is derived from tranexamic acid, which was originally developed as a medication to reduce bleeding during surgeries and treat conditions like heavy menstrual bleeding. The modification of tranexamic acid into cetyl tranexamate hydrochloride allows for improved delivery and efficacy in topical applications, particularly in cosmetic formulations.
Cetyl tranexamate hydrochloride is classified as an ester of tranexamic acid. It falls under the category of pharmaceutical compounds and cosmetic ingredients due to its applications in skin care products aimed at treating hyperpigmentation and other skin conditions.
The synthesis of cetyl tranexamate hydrochloride involves the esterification of tranexamic acid with cetyl alcohol. This reaction typically requires the presence of a catalyst and may be conducted under controlled temperature and pressure conditions to optimize yield and purity.
Cetyl tranexamate hydrochloride has a molecular formula of CHClNO. Its structure features a long hydrophobic cetyl chain (CH) attached to the tranexamic acid moiety, enhancing its lipophilicity.
Cetyl tranexamate hydrochloride can undergo hydrolysis in the presence of esterase enzymes, reverting back to tranexamic acid and cetyl alcohol. This reaction is significant for its application in skin care, as it allows for the gradual release of the active ingredient upon application.
Cetyl tranexamate hydrochloride exerts its effects primarily by inhibiting prostaglandin E2 production, which is linked to melanogenesis (the production of melanin). By modulating inflammatory pathways and reducing melanin synthesis, it aids in treating hyperpigmentation disorders.
Cetyl tranexamate hydrochloride is primarily used in cosmetic formulations aimed at:
Cetyl tranexamate hydrochloride is synthesized through esterification, which covalently links tranexamic acid (TXA) to cetyl alcohol. This process enhances TXA’s lipophilicity, addressing its poor skin permeability due to high hydrophilicity [2]. The acyl chloride method is predominant: TXA reacts with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by nucleophilic attack by cetyl alcohol. This yields cetyl tranexamate, which is converted to the hydrochloride salt via acidification [2] [3]. Key parameters include:
Alternative approaches include enzymatic esterification, which offers milder conditions but faces scalability limitations due to enzyme costs and slower kinetics [6]. The table below compares methods:
Table 1: Esterification Methods for Cetyl Tranexamate Synthesis
Method | Catalyst | Yield (%) | Reaction Time | Purity |
---|---|---|---|---|
Acyl chloride | SOCl₂ | 89–92 | 36 h | >98% |
Acid-catalyzed | H₂SO₄ | 75–80 | 48 h | 90–95% |
Enzymatic | Lipase | 60–70 | 72 h | >95% |
Post-synthesis, purification via cold methyl tert-butyl ether (MTBE) washing removes unreacted alcohols, confirmed by NMR and LC-MS [2].
Salt formation stabilizes cetyl tranexamate and enhances solubility in formulation matrices. The hydrochloride salt (HCl) is favored over mesylate (CH₃SO₃H) due to superior biocompatibility and crystallinity [3] . The mechanism involves:
Hydrochloride advantages:
Table 2: Properties of Cetyl Tranexamate Salts
Property | Hydrochloride | Mesylate |
---|---|---|
Molecular weight | 418.1 g/mol | 468.2 g/mol |
Melting point | 92–96°C | 85–88°C |
Water solubility | Low | Moderate |
Organic solubility | High (glycols) | High (alcohols) |
Crystal morphology | Fine needles | Amorphous flakes |
Cetyl tranexamate’s efficacy hinges on alkyl chain length optimization. The C16 (cetyl) chain boosts lipophilicity without compromising metabolic activation. Studies show:
Chain-length effects:
Fig. 1: Skin Permeability of TXA Esters vs. Chain Length
Ester | Chain Length | Relative Permeability |
---|---|---|
Ethyl | C2 | 1.0× (baseline) |
Butyl | C4 | 1.8× |
Octyl | C8 | 3.0× |
Cetyl | C16 | 97× |
Industrial production faces hurdles in purity control, solvent management, and cost efficiency:
Scalability solutions:
Pilot-scale batches (50 kg) report 85% yield vs. 92% in lab settings, highlighting the need for further process refinement [1] [3].
Table 3: Industrial Synthesis Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Thionyl chloride residuals | Toxicity risks | MTBE washing (3× volumes) |
Crystal polymorphism | Formulation instability | Controlled cooling crystallization |
High-temperature sensitivity | Chlorinated byproducts | Flow reactor temperature control |
Solvent recovery costs | 30% production expenses | CPME substitution |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: